N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with a suitable carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base.
Attachment of the Cyclohexylcarbonyl Group: The cyclohexylcarbonyl group is attached via an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the carboxamide and cyclohexylcarbonyl groups, which can engage in hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide derivatives: These compounds share the indole core and carboxamide group but may have different substituents at other positions.
Cyclohexylcarbonyl derivatives: Compounds with the cyclohexylcarbonyl group attached to different core structures.
Uniqueness
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is unique due to the specific combination of the indole core, carboxamide group, and cyclohexylcarbonyl group. This unique structure allows for specific interactions with biological targets, potentially leading to distinct biological activities .
Properties
Molecular Formula |
C19H25N3O2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[2-(cyclohexanecarbonylamino)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H25N3O2/c1-22-16-10-6-5-9-15(16)13-17(22)19(24)21-12-11-20-18(23)14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
NXWTUVZWWLLKOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3CCCCC3 |
Origin of Product |
United States |
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